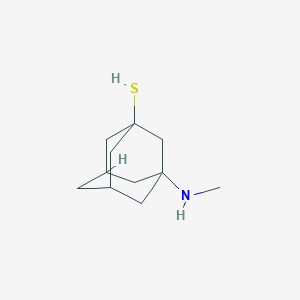
3-(Methylamino)adamantane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)adamantane-1-thiol is a derivative of adamantane, a compound known for its unique cage-like structure Adamantane derivatives have garnered significant interest due to their stability and diverse applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)adamantane-1-thiol typically involves the functionalization of adamantane derivatives. One common method is the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as the methylation agents
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be achieved through a multi-step process involving nitration, hydroxylation, and subsequent functionalization of adamantane derivatives . The process is optimized to ensure high yields and cost-effectiveness, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methylamino)adamantane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or halides are employed.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted adamantane derivatives .
Aplicaciones Científicas De Investigación
3-(Methylamino)adamantane-1-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)adamantane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in neuroprotection .
Comparación Con Compuestos Similares
Adamantane: The parent compound with a simpler structure.
1-Adamantanethiol: Another thiol derivative of adamantane.
Memantine: A well-known adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness: 3-(Methylamino)adamantane-1-thiol stands out due to the presence of both a methylamino group and a thiol group, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C11H19NS |
|---|---|
Peso molecular |
197.34g/mol |
Nombre IUPAC |
3-(methylamino)adamantane-1-thiol |
InChI |
InChI=1S/C11H19NS/c1-12-10-3-8-2-9(4-10)6-11(13,5-8)7-10/h8-9,12-13H,2-7H2,1H3 |
Clave InChI |
YOIKWIHPRGBBFX-UHFFFAOYSA-N |
SMILES |
CNC12CC3CC(C1)CC(C3)(C2)S |
SMILES canónico |
CNC12CC3CC(C1)CC(C3)(C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2,3-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396971.png)
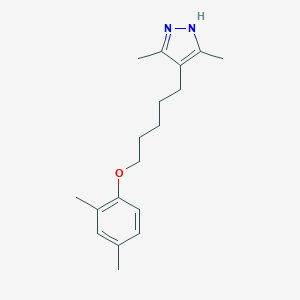
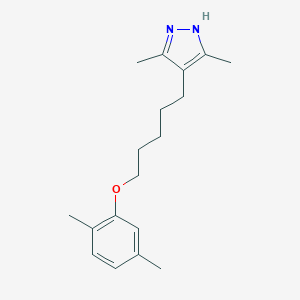
![3,5-dimethyl-4-[5-(4-methylphenoxy)pentyl]-1H-pyrazole](/img/structure/B396977.png)
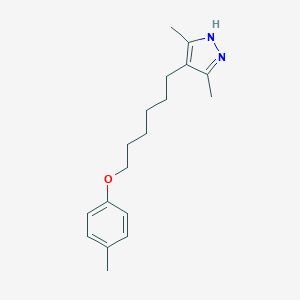
![3,5-dimethyl-4-[6-(3-methylphenoxy)hexyl]-1H-pyrazole](/img/structure/B396979.png)
![4-[6-(2-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396980.png)
![2-[4-(1-Adamantyl)phenyl]imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B396983.png)
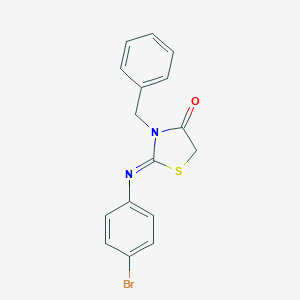
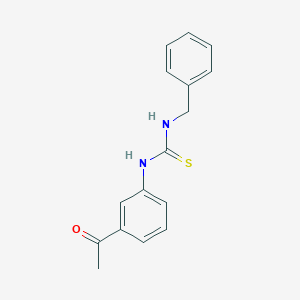
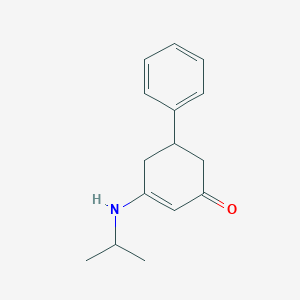
amino}-N-(diphenylmethyl)cyclopentanecarboxamide](/img/structure/B396988.png)
amino]-N-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B396989.png)
![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)
